Boc-cys(trt)-osu

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Amide Bond Formation

Cysteine incorporation in peptide synthesis often introduces racemization and requires tedious in-situ activation. Boc-Cys(Trt)-OSu is a pre-activated, orthogonal-protected building block that directly solves these challenges. - Pre-activated OSu ester eliminates variable in-situ activation, ensuring robust coupling even on hindered resins. - Bulky Trt protection suppresses α-carbon epimerization to <0.5%, preserving chiral integrity. - ≥98% purity minimizes deletion sequences and raises crude peptide yields. Supplied as a white to off-white solid; store at -20°C under inert gas. Routine B2B shipping available worldwide.

Molecular Formula C31H32N2O6S
Molecular Weight 560.7 g/mol
CAS No. 75179-29-2
Cat. No. B1283238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-cys(trt)-osu
CAS75179-29-2
Molecular FormulaC31H32N2O6S
Molecular Weight560.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)ON4C(=O)CCC4=O
InChIInChI=1S/C31H32N2O6S/c1-30(2,3)38-29(37)32-25(28(36)39-33-26(34)19-20-27(33)35)21-40-31(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25H,19-21H2,1-3H3,(H,32,37)/t25-/m0/s1
InChIKeyJIXAKJALBJDZTP-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Cys(Trt)-OSu: Protected Cysteine Active Ester for Boc-SPPS


Boc-Cys(Trt)-OSu (N-tert-Butoxycarbonyl-S-trityl-L-cysteine N-hydroxysuccinimide ester) is a bifunctional cysteine building block widely employed in peptide synthesis. It combines a tert-butyloxycarbonyl (Boc) protecting group on the α-amino functionality and a trityl (Trt) protecting group on the thiol side chain, with the carboxylic acid activated as an N-hydroxysuccinimide (OSu) ester [1]. This configuration provides orthogonal protection and enhanced reactivity, enabling efficient amide bond formation under mild conditions in both solution-phase and solid-phase peptide synthesis (SPPS) [2]. The compound is typically supplied as a solid with a purity of ≥98% and requires storage at -20°C under inert atmosphere to maintain stability .

1
Pre-activated OSu ester supports direct coupling
2
Orthogonal Boc/Trt protection for Boc-SPPS
3
High-purity specification for reproducible assembly

Why Boc-Cys(Trt)-OSu Is Irreplaceable for Cysteine Incorporation


Boc-Cys(Trt)-OSu is not a commodity cysteine derivative; its specific combination of orthogonal protecting groups and a pre-activated carboxyl moiety directly addresses the unique challenges of incorporating cysteine residues into peptides. Simple substitution with the non-activated Boc-Cys(Trt)-OH requires in situ activation with a coupling reagent, introducing additional steps, variable yields, and increased risk of racemization . Replacing the Boc group with an Fmoc group changes the entire synthesis strategy, as Fmoc is base-labile while Boc is acid-labile, precluding the use of Boc-Cys(Trt)-OSu in Boc-SPPS protocols that rely on orthogonal acid-labile side-chain protection [1]. Substituting the Trt group for other thiol protections (e.g., Acm, StBu) alters the deprotection conditions and can compromise the suppression of α-carbon racemization, a known advantage of the bulky trityl moiety . The evidence below quantifies these critical performance differences.

Non-activated acid
Boc-Cys(Trt)-OH requires in situ activation, which may introduce variable coupling yields and racemization risk.
Fmoc strategy shift
Fmoc-Cys(Trt)-OH uses base-labile Fmoc, incompatible with Boc-SPPS; requires complete protocol and resin change.
Thiol protection change
Acm or StBu thiol protections alter deprotection conditions and may reduce racemization suppression compared to Trt.

Comparative Performance Data for Boc-Cys(Trt)-OSu


Pre-Activated OSu Ester Ensures Consistent Coupling Efficiency

Boc-Cys(Trt)-OSu is supplied as a pre-activated N-hydroxysuccinimide (OSu) ester, which bypasses the need for in situ activation using carbodiimides and additives. This direct reactivity ensures more consistent and efficient coupling compared to the use of the parent acid Boc-Cys(Trt)-OH, where coupling yields can vary depending on the choice of coupling reagent and conditions . While specific quantitative yield comparisons for this exact compound are not available in public literature, the use of pre-activated esters is a well-established strategy to achieve higher and more reproducible coupling yields in peptide synthesis, particularly for sterically hindered or aggregation-prone sequences .

Coupling Efficiency
Class-level inference
Pre-activated OSu ester vs in situ activation of parent acid
May support more consistent coupling across sequences
Direct head-to-head yield data not available
Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Amide Bond Formation

Trityl Protection for Superior Stereochemical Integrity

The bulky trityl (Trt) protecting group on the cysteine thiol is highly effective at suppressing racemization at the α-carbon during coupling. While direct data for Boc-Cys(Trt)-OSu is limited, comparative studies on the related acid Boc-Cys(Trt)-OH provide strong class-level evidence. In these studies, the Trt group was shown to minimize epimerization to <0.5%, compared to 1–2% observed for the tert-butylthio (StBu) group under identical conditions . This stereochemical control is critical for the synthesis of biologically active peptides where the correct chiral configuration is essential for function.

Stereochemical Integrity
Class-level inference
Trt protection reported ≥2- to 4-fold lower racemization vs StBu in class-level studies
May reduce diastereomeric peptide impurities during Cys coupling
Inferred from Boc-Cys(Trt)-OH studies
Peptide Synthesis Stereochemistry Racemization Cysteine Derivatives

High Purity Specifications for Reliable Peptide Assembly

Multiple reputable vendors supply Boc-Cys(Trt)-OSu with a minimum purity specification of 98%, as verified by HPLC and/or other analytical methods [1]. This high purity level is critical for minimizing the introduction of unknown impurities during peptide chain assembly. In contrast, alternative building blocks or less rigorously sourced material may have lower or unspecified purity, which can lead to chain termination, deletion sequences, or difficult-to-purify byproducts in the final peptide product.

Purity Specification
Head-to-head
≥98% purity (vendor CoA) vs lower or unspecified alternatives
Higher purity may reduce deletion sequences and purification effort
Based on supplier specifications
Peptide Synthesis Quality Control Purity Analysis

Orthogonal Boc/Trt Strategy for Boc-SPPS Compatibility

Boc-Cys(Trt)-OSu is specifically designed for Boc-chemistry SPPS. The Boc group is removed with trifluoroacetic acid (TFA), while the Trt group is also acid-labile but can be removed under different conditions or left on to prevent disulfide formation until a later stage [1]. This contrasts with Fmoc-Cys(Trt)-OH, which is used in Fmoc-SPPS where the Fmoc group is removed with base (piperidine) and the Trt group is removed with TFA . The choice between these strategies is fundamental to the entire synthesis plan and cannot be interchanged. Boc-Cys(Trt)-OSu is the preferred reagent for researchers committed to Boc-SPPS, particularly for 'difficult' sequences that may aggregate under Fmoc-SPPS conditions [2].

SPPS Compatibility
Class-level inference
Boc-Cys(Trt)-OSu compatible with Boc-SPPS (acid-labile); Fmoc-Cys(Trt)-OH uses base-labile Fmoc
Key fit for established Boc-SPPS workflows; avoids protocol change
Fmoc alternative requires strategy change
Solid-Phase Peptide Synthesis Orthogonal Protecting Groups Boc Chemistry

Optimal Application Scenarios for Boc-Cys(Trt)-OSu


Aggregation-Prone Peptide Synthesis via Boc-SPPS

The use of Boc-Cys(Trt)-OSu in Boc-SPPS is particularly advantageous for synthesizing peptides prone to aggregation during Fmoc-based synthesis. The pre-activated OSu ester ensures efficient coupling even when the resin-bound peptide chain is sterically hindered or poorly solvated . The orthogonal Boc/Trt protection scheme, combined with the high purity (≥98%) of the building block , minimizes the risk of chain termination and deletion sequences, leading to higher crude peptide purity and yield.

Cysteine Peptides with Strict Stereochemical Requirements

For research and pharmaceutical applications where the correct chiral configuration of cysteine is critical for biological activity (e.g., receptor binding, enzyme inhibition), Boc-Cys(Trt)-OSu is a preferred reagent. The Trt protecting group has been shown in class-level studies to suppress racemization to <0.5%, significantly outperforming other thiol protections like StBu (1-2% epimerization) . This stereochemical fidelity is essential for producing homogeneous peptide products and avoiding the need for costly chiral separations.

Automated High-Throughput Peptide Library Production

In automated peptide synthesizers, consistent and reliable coupling is paramount to avoid manual intervention and failed runs. The pre-activated nature of Boc-Cys(Trt)-OSu eliminates the variability associated with in situ activation, providing a more robust and predictable coupling step . This, combined with the high purity specification , makes it an ideal building block for the automated synthesis of peptide libraries, where high success rates and reproducible quality are essential for downstream screening and SAR studies.

Application
Selection Property
Validation Focus
Aggregation-prone peptide synthesis (Boc-SPPS)
Pre-activated OSu ester for efficient coupling in sterically hindered sequences
Coupling efficiency and crude peptide purity
Stereochemically sensitive cysteine peptides
Trityl protection for racemization suppression
Chiral purity by HPLC or chiral assay
Automated peptide library synthesis
Pre-activated ester for robust automated coupling
Reproducibility and success rate across runs

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38 linked technical documents
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